![molecular formula C15H13Cl2N3OS B12038832 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole CAS No. 585554-06-9](/img/structure/B12038832.png)
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a furan ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the furan and dichlorophenyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and 2,4-dichlorobenzyl chloride. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide.
Scientific Research Applications
Biological Activities
Research indicates that 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. Its mechanism involves binding to specific molecular targets that inhibit enzyme activity or disrupt cellular membranes.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through its interaction with cellular pathways.
- Anti-inflammatory Effects : Some derivatives of triazoles have displayed anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Applications in Agriculture
The compound's antimicrobial properties make it a candidate for use as a pesticide or fungicide. Its ability to inhibit the growth of pathogens can help protect crops from diseases.
Synthesis and Modifications
The synthesis of this compound typically involves several steps including:
- Formation of the Triazole Ring : Utilizing methods such as cyclization reactions.
- Substitution Reactions : Introducing various functional groups to enhance biological activity.
- Purification Techniques : Employing chromatography methods for isolating the desired product.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition zones comparable to established antibiotics, suggesting potential for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced cell death through apoptosis mechanisms. These findings warrant further investigation into its potential as an anticancer drug candidate.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(3-pyridyl)-5-(4-substituted phenyl)-1,2,4-triazole | Pyridyl substitution | Antimicrobial |
5-(furan-2-yl)-1,2,4-triazole derivatives | Furan moiety | Antifungal |
3-Amino derivatives of 1,2,4-triazoles | Amino group at position 3 | Anticancer |
The uniqueness of this compound lies in its specific combination of substituents that enhance its biological activity while providing diverse synthetic pathways for further modifications. Its dual functionality as an antimicrobial and potential anticancer agent sets it apart from other triazole derivatives .
Mechanism of Action
The mechanism of action of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,3-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole
- 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-(furan-2-yl)-4H-1,2,4-triazole
Uniqueness
The uniqueness of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound features a unique structure that includes a triazole ring, a dichlorophenyl group, and a furan moiety, which contribute to its potential biological activities. The presence of sulfur in the thioether linkage enhances its chemical diversity and biological efficacy.
Chemical Structure
The compound can be represented as follows:
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have demonstrated its ability to inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, often surpassing those of traditional antibiotics like ciprofloxacin .
- Antifungal Activity : Similar triazole derivatives are known for their antifungal properties. While specific data for this compound's antifungal activity is limited, the structural similarities with other effective antifungal agents suggest potential efficacy against fungal pathogens .
- Anticancer Properties : Initial screenings have indicated that this compound may possess anticancer activity. Its mechanism of action could involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding can inhibit enzyme activity or disrupt cellular functions leading to cell death in certain contexts.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(3-pyridyl)-5-(4-substituted phenyl)-1,2,4-triazole | Pyridyl substitution | Antimicrobial |
5-(furan-2-yl)-1,2,4-triazole derivatives | Furan moiety | Antifungal |
3-Amino derivatives of 1,2,4-triazoles | Amino group at position 3 | Anticancer |
Case Studies and Research Findings
A variety of studies have been conducted on triazoles and their derivatives:
- Antibacterial Studies : A study highlighted that certain triazole derivatives exhibited superior antibacterial activity compared to established antibiotics against strains like MRSA and E. coli. The research indicated that modifications at specific positions on the triazole ring could enhance antibacterial potency significantly .
- Anticancer Screening : In vitro tests on similar triazole compounds revealed varying degrees of anticancer activity against different cancer cell lines. For instance, compounds with specific substituents showed IC50 values indicating effective inhibition of cell growth .
Properties
CAS No. |
585554-06-9 |
---|---|
Molecular Formula |
C15H13Cl2N3OS |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-2-20-14(13-4-3-7-21-13)18-19-15(20)22-9-10-5-6-11(16)8-12(10)17/h3-8H,2,9H2,1H3 |
InChI Key |
FPXLLGOTFWJZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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